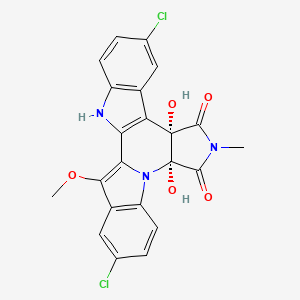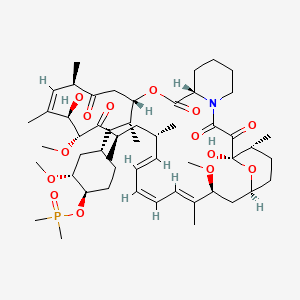
Deforolimus
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ridaforolimus is a small molecule and non-prodrug analogue of the lipophilic macrolide antibiotic rapamycin with potential antitumor activity. Ridaforolimus binds to and inhibits the mammalian target of rapamycin (mTOR), which may result in cell cycle arrest and, consequently, the inhibition of tumor cell growth and proliferation. Upregulated in some tumors, mTOR is a serine/threonine kinase involved in regulating cellular proliferation, motility, and survival that is located downstream of the PI3K/Akt signaling pathway.
Aplicaciones Científicas De Investigación
Hematologic Malignancies Research
Deforolimus has been studied for its efficacy and safety in patients with relapsed or refractory hematologic malignancies. A Phase 2 clinical trial demonstrated its tolerability and antitumor activity, particularly in mantle cell lymphoma and myeloid metaplasia, indicating its potential as a therapeutic agent in these and possibly other hematologic cancers (Rizzieri et al., 2008).
Solid Tumors and Advanced Malignancies
Deforolimus has also been evaluated in patients with advanced solid tumors, where it showed a favorable safety profile and antitumor activity across a broad spectrum of malignancies. Phase I trials have identified its maximum tolerated doses and have observed partial responses in various cancers, including non-small-cell lung cancer and sarcomas, highlighting its broad applicability in oncology (Mita et al., 2008).
Anti-Angiogenic Activity
Research on deforolimus's anti-angiogenic properties has been conducted, particularly in the context of endometriosis, where its ability to inhibit angiogenesis in three-dimensional cultures of human endometrial stromal cells has been demonstrated. This suggests a potential application in diseases where angiogenesis plays a crucial role in pathology (Ai et al., 2013).
Pharmacokinetic and Pharmacodynamic Properties
Studies have also focused on the pharmacokinetic and pharmacodynamic properties of deforolimus, both in its oral and intravenous forms, to better understand its behavior and optimize its use in clinical settings. These studies contribute to the foundational knowledge required for the effective clinical application of deforolimus (Fetterly et al., 2008).
Propiedades
Nombre del producto |
Deforolimus |
|---|---|
Fórmula molecular |
C53H84NO14P |
Peso molecular |
990.2 g/mol |
Nombre IUPAC |
(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-12-[(2R)-1-[(1S,3R,4R)-4-dimethylphosphoryloxy-3-methoxycyclohexyl]propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |
InChI |
InChI=1S/C53H84NO14P/c1-32-18-14-13-15-19-33(2)44(63-8)30-40-23-21-38(7)53(61,67-40)50(58)51(59)54-25-17-16-20-41(54)52(60)66-45(35(4)28-39-22-24-43(46(29-39)64-9)68-69(11,12)62)31-42(55)34(3)27-37(6)48(57)49(65-10)47(56)36(5)26-32/h13-15,18-19,27,32,34-36,38-41,43-46,48-49,57,61H,16-17,20-26,28-31H2,1-12H3/b15-13+,18-14-,33-19+,37-27+/t32-,34-,35-,36-,38-,39+,40+,41+,43-,44+,45+,46-,48-,49+,53-/m1/s1 |
Clave InChI |
BUROJSBIWGDYCN-QHPXJTPRSA-N |
SMILES isomérico |
C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C\[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OP(=O)(C)C)C)/C)O)OC)C)C)/C)OC |
SMILES canónico |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OP(=O)(C)C)C)C)O)OC)C)C)C)OC |
Pictogramas |
Health Hazard; Environmental Hazard |
Sinónimos |
AP-23573 AP23573 deforolimus MK 8669 MK-8669 MK8669 ridaforolimus |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



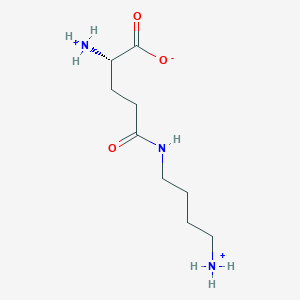
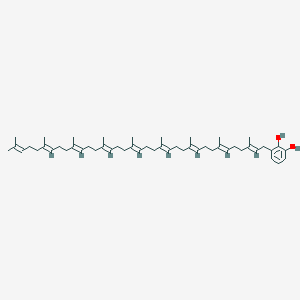
![3-hydroxy-6-[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]-5-methoxy-2-(3-methylbut-2-en-1-yl)phenolate](/img/structure/B1265175.png)
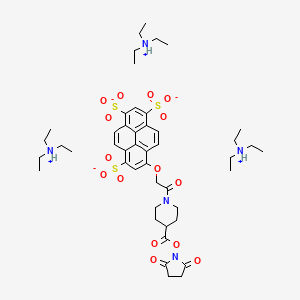
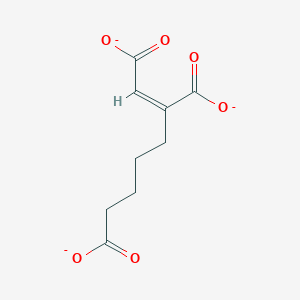
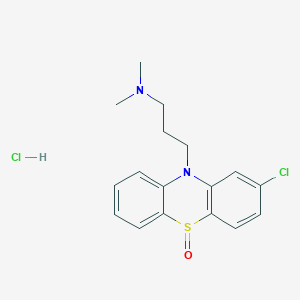
![2-[(3S,5S)-6,10-Dimethylspiro[4.5]dec-9-en-3-yl]propan-2-ol](/img/structure/B1265179.png)
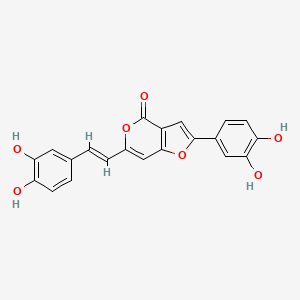
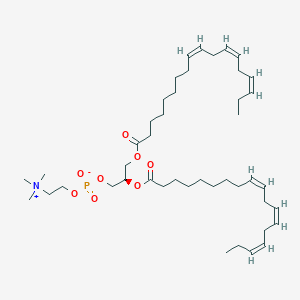
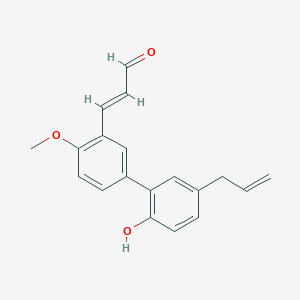
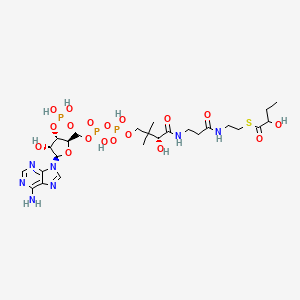
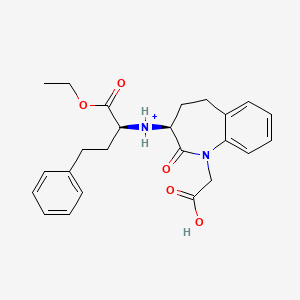
![8-[(Aminomethyl)sulfanyl]-6-sulfanyloctanamide](/img/structure/B1265191.png)
